molecular formula C8H5N3O B112330 3-Amino-1,2-benzisoxazole-6-carbonitrile CAS No. 229623-53-4

3-Amino-1,2-benzisoxazole-6-carbonitrile

Cat. No. B112330
CAS RN: 229623-53-4
M. Wt: 159.14 g/mol
InChI Key: OCJIURFDSUKEMM-UHFFFAOYSA-N
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Description

3-Amino-1,2-benzisoxazole-6-carbonitrile is a chemical compound with the molecular formula C8H5N3O and a molecular weight of 159.15 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Amino-1,2-benzisoxazole-6-carbonitrile consists of a benzisoxazole ring with an amino group at the 3-position and a carbonitrile group at the 6-position . The InChI key for this compound is OCJIURFDSUKEMM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-1,2-benzisoxazole-6-carbonitrile has a boiling point of 408.53ºC at 760 mmHg and a density of 1.411g/cm3 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .

Scientific Research Applications

Synthesis of Benzoxazoles

3-Amino-1,2-benzisoxazole-6-carbonitrile is a key starting material for different mechanistic approaches in drug discovery . It has been extensively used in the synthesis of benzoxazole derivatives . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Anti-Microbial Activity

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities. One of these activities is anti-microbial activity .

Anti-Fungal Activity

Another biological activity offered by the benzoxazole motif, synthesized using 3-Amino-1,2-benzisoxazole-6-carbonitrile, is anti-fungal activity .

Anti-Cancer Activity

Benzoxazole derivatives, synthesized using 3-Amino-1,2-benzisoxazole-6-carbonitrile, have been found to exhibit anti-cancer activity .

Anti-Oxidant Activity

The benzoxazole motif also exhibits anti-oxidant activity .

Anti-Inflammatory Effects

Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .

Microwave-Promoted Synthesis

3-Amino-1,2-benzisoxazole-6-carbonitrile can be used in the microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles . This efficient microwave-assisted pathway could be applied to a variety of substrates in the further development of substituted 1,2-benzisoxazoles .

Nucleophilic Aromatic Substitution

3-Amino-1,2-benzisoxazole-6-carbonitrile can be used in nucleophilic aromatic substitution reactions . This method allows for the efficient synthesis of a series of 3-amino-substituted 1,2-benzisoxazoles .

Safety and Hazards

The safety information available indicates that 3-Amino-1,2-benzisoxazole-6-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-amino-1,2-benzoxazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJIURFDSUKEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466446
Record name 3-Amino-1,2-benzisoxazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,2-benzisoxazole-6-carbonitrile

CAS RN

229623-53-4
Record name 3-Amino-1,2-benzisoxazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229623-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,2-benzisoxazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1 M potassium tert-butoxide in THF (11.0 mL, 11.0 mmol) was added acetone oxime (0.824 g, 11.3 mmol) in one portion. After stirring for 20 min at room temperature, a solution of 2-fluoro-terephthalonitrile (1.48 g, 10.1 mmol) in THF (11 mL) was slowly added through a syringe. The reaction mixture warmed up and turned into a red solution. After stirring for 1.5 hrs at room temperature, the mixture was heated at 60° C. for 1 hr. The reaction was quenched with a mixture of saturated ammonium chloride solution and water (1:1, 10 mL). THF was removed by rotary evaporation. The reaction mixture was then partitioned between ethyl acetate (30 mL) and brine (20 mL). The organic layer was separated and dried over anhydrous sodium sulfate. The solvent was then removed in vacuo to provide a yellow solid. The solid was then treated with a mixture of EtOH (22 mL) and HCl (1 N, 14 mL) at reflux for 1.5 hrs. After cooling to room temperature, the reaction mixture was basified with solid sodium carbonate and partitioned between ethyl acetate (100 mL) and water (20 mL). The aqueous layer was further extracted with ethyl acetate (2×25 mL). All organic layers were combined and extracted with water (3.25 mL), brine (30 mL) then dried over anhydrous sodium sulfate. Rotary evaporation of solvent afforded a light brown solid. LC/MS (ESI) showed the desired mass (M+H++CH3CN: 201.1). All crude was dissolved in minimum amount of MeOH/DCM (5:95) and loaded onto a silica column. The product was eluted with (2 M NH3 in MeOH)/DCM (5:95). A light brown solid was obtained (1.01 g).
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0.824 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
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solvent
Reaction Step Two
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1.48 g
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reactant
Reaction Step Three
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Quantity
11 mL
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solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
H+ CH3CN
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reactant
Reaction Step Five
Name
MeOH DCM
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0 (± 1) mol
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solvent
Reaction Step Six

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